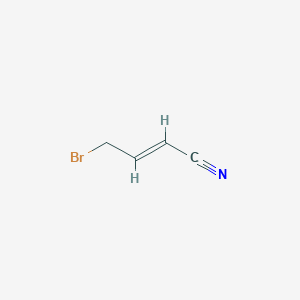

4-bromo-2-Butenenitrile

Description

Historical Development and Research Trajectories

The study of 4-bromo-2-butenenitrile and related unsaturated nitriles dates back to the mid-20th century. Early synthetic approaches often involved the bromination of allyl cyanide (3-butenenitrile) derivatives. smolecule.comchemsrc.com For instance, the bromination of 3-butenenitrile (B123554) with agents like N-bromosuccinimide (NBS) would yield a dibrominated intermediate, which could then undergo base-mediated elimination to form this compound. smolecule.com Another classical method involves the direct addition of hydrogen bromide to 2-butenenitrile.

Initial research focused on understanding the fundamental reactivity of this and similar compounds. Over time, the focus has shifted towards harnessing its synthetic potential. Modern research trajectories explore more sophisticated applications, including its use in stereoselective reactions and complex cascade sequences to build molecular libraries for drug discovery and material science. smolecule.com The development of continuous flow processes for its synthesis represents a modern approach to improve safety and scalability.

Significance as a Strategic Intermediate in Chemical Synthesis

The strategic importance of this compound lies in its multifunctionality, which allows chemists to perform sequential or one-pot reactions to rapidly increase molecular complexity.

Key Reaction Types:

Nucleophilic Substitution: The bromine atom is a good leaving group, making the terminal carbon susceptible to attack by a wide range of nucleophiles. This SN2-type reactivity is fundamental to its use in building larger molecules. It has been used in reactions with amines, thiolates, and other nucleophiles to create new carbon-heteroatom bonds. csic.es

Addition Reactions: The carbon-carbon double bond can undergo addition reactions. For example, it can be hydrogenated using catalysts like palladium on carbon (Pd/C) to yield the saturated analogue, 4-bromobutanenitrile. smolecule.com

Cycloaddition Reactions: The conjugated system is a competent participant in cycloaddition reactions. It has been notably used in photochemical [2+1]-cycloadditions to generate azabicyclo[4.1.0]heptanes and in tandem reactions to synthesize indolizine (B1195054) derivatives.

Elimination Reactions: Under basic conditions, the compound can undergo elimination of hydrogen bromide to form but-2-ynenitrile.

This reactivity profile has established this compound as a key precursor for various pharmaceuticals and agrochemicals. lookchem.com For example, it serves as a starting material for the synthesis of pyrazolopyridine derivatives and has been employed in the one-pot synthesis of (E,E)-1-(arylsulfonyl)buta-1,3-dienes, which are themselves useful in [3+2] cycloaddition reactions to form pyrrolidines. researchgate.net A list of downstream products synthesized from this compound demonstrates its versatility. lookchem.com

Stereoisomeric Considerations: E- and Z-Isomers of this compound

The presence of a double bond at the C2-C3 position means that this compound can exist as two geometric isomers: (E)-4-bromo-2-butenenitrile and (Z)-4-bromo-2-butenenitrile. This stereoisomerism arises from the restricted rotation around the carbon-carbon double bond, leading to different spatial arrangements of the substituents. ethz.ch

Most common synthetic routes produce a mixture of the E- and Z-isomers. However, the stereochemical outcome can sometimes be influenced by the reaction conditions. For instance, the use of radical initiators or light during synthesis can affect the resulting E/Z isomer ratio.

The stereochemistry of the starting material is crucial as it can dictate the stereochemistry of the final product in subsequent reactions. This is particularly important in stereospecific or stereoselective synthesis. For example, in nucleophilic vinylic substitution reactions, the substitution of nitriles often proceeds with retention of the double bond's configuration. csic.es In some cases, the less thermodynamically stable Z-isomer can isomerize to the more stable E-isomer under certain conditions. csic.es The ability to control or separate these isomers is of significant interest, as seen in the enzyme-catalyzed regioselective hydrolysis of similar unsaturated nitriles, where enzymes can selectively react with one isomer, allowing for the separation of the other. researchgate.netgoogle.com This highlights the importance of stereoisomeric purity for applications in fields like medicinal chemistry where specific stereoisomers often exhibit desired biological activity.

Structure

3D Structure

Properties

IUPAC Name |

(E)-4-bromobut-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4BrN/c5-3-1-2-4-6/h1-2H,3H2/b2-1+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNQQWHOUZPHKMD-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CC#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/C#N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4BrN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.99 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42879-03-8, 37590-23-1 | |

| Record name | 4-bromobut-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-4-bromobut-2-enenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4 Bromo 2 Butenenitrile

Targeted Bromination Approaches

Targeted bromination strategies introduce the bromine atom at a specific position on a precursor molecule. A key method involves the manipulation of allyl cyanide through a multi-step sequence.

Bromination of Allyl Cyanide and Subsequent Eliminations

A notable synthetic route begins with allyl cyanide (3-butenenitrile). smolecule.com This two-step protocol first involves the bromination of the starting material. smolecule.com Typically, a brominating agent such as N-bromosuccinimide (NBS) is used to create a dibrominated intermediate, 3,4-dibromobutanenitrile. smolecule.com Following the initial bromination, this intermediate undergoes a base-mediated elimination reaction. smolecule.com This second step removes a molecule of hydrogen bromide, forming the carbon-carbon double bond and yielding the final product, 4-bromo-2-butenenitrile. smolecule.com

Conversions from Related Butenenitrile Precursors

Alternative syntheses utilize precursors that already contain the butenenitrile core structure. These methods involve the addition of hydrogen bromide or the strategic formation of the nitrile group on a brominated butene skeleton.

Synthesis from 2-Butenenitrile and Hydrogen Bromide

One of the most direct and established methods for preparing this compound is the reaction of 2-butenenitrile with hydrogen bromide (HBr). smolecule.com This reaction is a classic example of an electrophilic addition, where the HBr molecule adds across the alkene's double bond. chemguide.co.uk The nitrile group's electron-withdrawing nature influences the regioselectivity of this addition.

Synthesis from 2-Bromo-1-Butene through Halogen Exchange and Nitrile Formation

Another synthetic pathway starts with 2-bromo-1-butene. smolecule.com This method involves a nucleophilic substitution reaction to introduce the nitrile functionality. smolecule.com Treating 2-bromo-1-butene with a cyanide salt, such as sodium cyanide (NaCN), results in the formation of this compound. smolecule.com

Catalytic and Stereoselective Synthesis Strategies

Modern synthetic chemistry has increasingly focused on developing catalytic and stereoselective methods for producing specific isomers of this compound. smolecule.com The molecule can exist as (E)- and (Z)-isomers due to the restricted rotation around the carbon-carbon double bond. smolecule.com Advanced strategies aim to control this stereochemistry precisely. smolecule.com

Research in this area has explored the use of transition-metal catalysis, with rhodium-catalyzed cycloadditions being one approach to achieve stereocontrol. smolecule.com Photochemical methods have also been investigated as a means to influence the formation of a specific isomer. smolecule.com These sophisticated techniques represent a significant advancement over classical methods, offering pathways to stereochemically pure products for specialized applications in complex molecule synthesis.

Optimization of Reaction Conditions and Yields in Academic Contexts

A central theme in academic research is the optimization of synthetic protocols to maximize product yield and purity. nih.gov For the synthesis of this compound, this involves the systematic variation of key reaction parameters to identify the most efficient conditions. researchgate.net Factors such as the choice of solvent, reaction temperature, catalyst loading, and reaction time are meticulously studied. nih.govnih.gov

For instance, in the bromination-elimination sequence starting from allyl cyanide, the choice of base and solvent in the elimination step can significantly impact the yield and the ratio of (E) to (Z) isomers. Similarly, in the direct addition of HBr to 2-butenenitrile, controlling the temperature and reaction time is crucial to minimize the formation of side products. The development of continuous flow processes is a modern approach being explored to enhance both the safety and scalability of its synthesis.

The table below illustrates a conceptual optimization study for the synthesis of this compound, demonstrating how varying conditions can influence the outcome.

| Entry | Reactant | Brominating Agent/Method | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2-Butenenitrile | HBr (gas) | Dichloromethane | 0 | 4 | 75 |

| 2 | 2-Butenenitrile | HBr (in Acetic Acid) | Acetic Acid | 25 | 2 | 82 |

| 3 | Allyl Cyanide | NBS, then DBU | Toluene | 80 | 6 | 68 |

| 4 | Allyl Cyanide | Br₂, then Et₃N | Carbon Tetrachloride | 60 | 8 | 65 |

This table is illustrative and based on general principles of reaction optimization.

Chemical Reactivity and Mechanistic Investigations of 4 Bromo 2 Butenenitrile

Reactions at the Allylic Bromine Center

The presence of a bromine atom at the allylic position significantly influences the reactivity of 4-bromo-2-butenenitrile. The proximity of the carbon-carbon double bond allows for the stabilization of reactive intermediates, leading to a variety of substitution pathways.

Nucleophilic Substitution Reactions (SN1, SN2, SN2' Pathways)

This compound readily undergoes nucleophilic substitution reactions due to the good leaving group ability of the bromide ion and the electrophilic nature of the carbon to which it is attached. These substitutions can proceed through several mechanistic pathways, including SN1, SN2, and SN2' mechanisms. vedantu.compearson.com

The SN2 (Substitution Nucleophilic Bimolecular) pathway involves a concerted, single-step mechanism where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. byjus.comyoutube.commasterorganicchemistry.com This backside attack results in an inversion of configuration at the stereocenter, if applicable. byjus.commasterorganicchemistry.com Given the primary nature of the allylic carbon in this compound, the SN2 pathway is a likely mechanism, particularly with strong, unhindered nucleophiles in polar aprotic solvents.

The SN1 (Substitution Nucleophilic Unimolecular) pathway is a two-step mechanism that proceeds through a carbocation intermediate. youtube.com The rate-determining step is the departure of the leaving group to form an allylic carbocation. This intermediate is stabilized by resonance, with the positive charge delocalized over two carbon atoms. The nucleophile can then attack either of these electrophilic centers. Due to the formation of a planar carbocation, if the reaction center is chiral, a racemic mixture of products is typically obtained. SN1 reactions are favored by polar protic solvents and weaker nucleophiles.

A unique pathway available to allylic systems is the SN2' (Substitution Nucleophilic Bimolecular with rearrangement) reaction. vedantu.com In this concerted mechanism, the nucleophile attacks the carbon atom at the opposite end of the double bond (the γ-carbon), and the double bond shifts, displacing the leaving group from the α-carbon. vedantu.com This results in an "allylic rearrangement." vedantu.com The SN2' pathway is competitive with the SN2 pathway and is influenced by factors such as the steric hindrance at the α-carbon, the nature of the nucleophile, and the solvent.

| Substitution Pathway | Mechanism | Key Features | Favored Conditions |

| SN2 | Concerted, one-step | Backside attack, inversion of configuration | Strong, unhindered nucleophiles; Polar aprotic solvents |

| SN1 | Stepwise, via carbocation | Resonance-stabilized allylic carbocation, racemization | Weaker nucleophiles; Polar protic solvents |

| SN2' | Concerted, with rearrangement | Attack at the γ-carbon, double bond shift | Steric hindrance at the α-carbon, specific nucleophiles |

Reactions with Organometallic Reagents

Organometallic reagents, such as Grignard reagents, organolithium compounds, and organocuprates, are potent nucleophiles that can react with this compound. These reactions can proceed via nucleophilic substitution at the allylic bromine or through other reactive pathways.

Grignard Reagents (RMgX) are highly reactive organometallic compounds that can participate in nucleophilic substitution with allylic halides. libretexts.org However, their high basicity can also lead to side reactions like elimination. The reaction with this compound could potentially yield a mixture of products from direct SN2 attack and SN2' attack. Furthermore, Grignard reagents can also add to the nitrile group. chemistrysteps.com

Organolithium Reagents (RLi) are even more reactive than Grignard reagents and behave as strong nucleophiles and bases. libretexts.orgwikipedia.org Their reaction with this compound is expected to be vigorous and may also lead to a mixture of substitution products and addition to the nitrile. chemistrysteps.com

Organocuprates (R2CuLi) , also known as Gilman reagents, are softer nucleophiles compared to Grignard and organolithium reagents. chem-station.commasterorganicchemistry.com They are particularly effective in SN2 reactions with alkyl halides and are known to participate in conjugate addition reactions with α,β-unsaturated carbonyl compounds. chem-station.commasterorganicchemistry.com In the case of this compound, organocuprates could potentially favor a more selective SN2 or SN2' substitution over addition to the nitrile group. chem-station.com

| Organometallic Reagent | General Reactivity | Potential Reactions with this compound |

| Grignard Reagents (RMgX) | Strong nucleophile and strong base | SN2/SN2' substitution, addition to nitrile, elimination |

| Organolithium Reagents (RLi) | Very strong nucleophile and very strong base | SN2/SN2' substitution, addition to nitrile, elimination |

| Organocuprates (R2CuLi) | Soft nucleophile | SN2/SN2' substitution, potential for conjugate addition |

Kinetic and Mechanistic Studies of Substitution Reactions

Detailed kinetic studies on the nucleophilic substitution reactions of this compound are not extensively reported in the literature. However, insights can be drawn from studies on analogous allylic systems, such as allyl bromide. researchgate.net

Kinetic investigations of the reaction of allyl bromide with various nucleophiles in different solvents have shown that the reaction rates are influenced by solvent polarity and nucleophilicity. Such studies typically involve monitoring the disappearance of reactants or the appearance of products over time to determine the rate law and activation parameters. For instance, a second-order rate law, first order in both the allylic halide and the nucleophile, is indicative of an SN2 or SN2' mechanism.

Computational studies, such as density functional theory (DFT) calculations, can also provide valuable mechanistic insights by mapping the potential energy surface of the reaction, identifying transition states, and calculating activation barriers for the competing SN1, SN2, and SN2' pathways. researchgate.net

Transformations Involving the Carbon-Carbon Double Bond

The carbon-carbon double bond in this compound is activated by the electron-withdrawing nitrile group, making it susceptible to various addition and cycloaddition reactions.

Addition Reactions (Electrophilic, Nucleophilic, Radical)

The double bond of this compound can undergo addition reactions via electrophilic, nucleophilic, and radical mechanisms.

Electrophilic Addition: In the presence of electrophiles like hydrogen halides (e.g., HBr), the π-electrons of the double bond act as a nucleophile, initiating an addition reaction. libretexts.orgyoutube.comlibretexts.org The initial attack by the electrophile leads to the formation of a carbocation intermediate, which is then attacked by the nucleophilic counter-ion. The regioselectivity of this addition is governed by Markovnikov's rule, which states that the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. youtube.comyoutube.com

Nucleophilic Addition (Conjugate Addition): Due to the electron-withdrawing nature of the nitrile group, the β-carbon of the double bond is electrophilic and can be attacked by nucleophiles. This type of reaction is known as a Michael or conjugate addition. organicchemistrytutor.com A wide range of nucleophiles, including amines, thiols, and carbanions, can participate in this 1,4-addition. pressbooks.pubnih.govunizin.orglibretexts.orglibretexts.org The reaction proceeds via an enolate-like intermediate which is then protonated.

Radical Addition: Under conditions that favor the formation of radicals, such as in the presence of peroxides or UV light, radical addition to the double bond can occur. chemistrysteps.com For example, the addition of HBr in the presence of peroxides proceeds via a radical chain mechanism. chemistrysteps.commasterorganicchemistry.comyoutube.comlibretexts.org This reaction exhibits anti-Markovnikov regioselectivity, where the bromine radical adds to the less substituted carbon of the double bond to form the more stable carbon radical intermediate. chemistrysteps.comlibretexts.org

| Addition Type | Reagent Type | Mechanism | Regioselectivity |

| Electrophilic | HBr, HCl, HI | Ionic, via carbocation | Markovnikov |

| Nucleophilic | Amines, Thiols, Carbanions | Ionic, via enolate intermediate | Conjugate (1,4-addition) |

| Radical | HBr with peroxides | Radical chain reaction | Anti-Markovnikov |

Cycloaddition Reactions, including Diels-Alder Processes

The conjugated system of this compound makes it a suitable substrate for cycloaddition reactions, where a cyclic product is formed in a concerted fashion.

Diels-Alder Reaction: The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. masterorganicchemistry.commasterorganicchemistry.com The electron-withdrawing nitrile group in this compound enhances its reactivity as a dienophile. masterorganicchemistry.com It can react with various dienes, such as cyclopentadiene, to yield substituted cyclohexene (B86901) derivatives. nih.govyoutube.com The stereochemistry of the dienophile is retained in the product.

[3+2] Cycloaddition: this compound can also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides, to form five-membered heterocyclic rings. uchicago.eduresearchgate.net For instance, the reaction with an azide (B81097) would lead to the formation of a triazole derivative. nih.govwikipedia.orgnih.gov These reactions are often highly regioselective.

| Cycloaddition Type | Reactant Partner | Product |

| Diels-Alder [4+2] | Conjugated diene (e.g., cyclopentadiene) | Substituted cyclohexene |

| [3+2] Cycloaddition | 1,3-Dipole (e.g., azide) | Five-membered heterocycle (e.g., triazole) |

Reactivity of the Nitrile Group

The nitrile group in this compound is a key site for chemical modifications, including hydrolysis, derivatization, and reduction. These transformations provide pathways to introduce new functional groups and expand the molecular complexity of the starting material.

Hydrolysis and Derivatization Reactions of the Nitrile

The nitrile functionality of this compound can undergo hydrolysis under both acidic and basic conditions to yield carboxylic acids or their corresponding salts. Under acidic conditions, the nitrile is protonated, which enhances its electrophilicity and facilitates the nucleophilic attack of water. This process ultimately leads to the formation of 4-bromo-2-butenoic acid. In contrast, base-catalyzed hydrolysis proceeds through the direct attack of a hydroxide (B78521) ion on the nitrile carbon, forming a carboxylate salt which, upon acidic workup, also yields 4-bromo-2-butenoic acid.

Beyond simple hydrolysis, the nitrile group serves as a precursor for various heterocyclic systems. A notable derivatization is the synthesis of tetrazoles, which are recognized as bioisosteres of carboxylic acids in medicinal chemistry. beilstein-journals.org The reaction of this compound with an azide source, such as sodium azide, often in the presence of a Lewis acid or an ammonium (B1175870) salt, can lead to the formation of the corresponding tetrazole derivative through a [3+2] cycloaddition reaction. This transformation highlights the utility of the nitrile group as a linchpin for constructing more complex molecular architectures. beilstein-journals.orgnih.gov

Table 1: Derivatization of the Nitrile Group in this compound

| Reaction | Reagents | Product |

|---|---|---|

| Acid Hydrolysis | H₃O⁺, Δ | 4-Bromo-2-butenoic acid |

| Base Hydrolysis | 1. OH⁻, Δ 2. H₃O⁺ | 4-Bromo-2-butenoic acid |

Reduction Chemistry of the Nitrile Functionality

The reduction of the nitrile group in this compound offers a direct route to primary amines. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for this transformation. The reaction proceeds via the nucleophilic addition of hydride ions to the electrophilic carbon of the nitrile, ultimately yielding 4-bromo-2-buten-1-amine. However, the presence of other reducible functional groups, namely the carbon-carbon double bond and the carbon-bromine bond, introduces challenges of chemoselectivity. The reaction conditions must be carefully controlled to favor the reduction of the nitrile over the other reactive sites.

The use of milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), is generally not effective for the reduction of nitriles to amines unless the nitrile group is activated by adjacent functionalities or specialized catalytic systems are employed. youtube.comchemguide.co.uk The chemoselectivity of the reduction is a critical consideration in synthetic planning, as the choice of reducing agent and reaction parameters will determine the final product distribution.

Table 2: Reduction of this compound

| Reagent | Product(s) | Notes |

|---|---|---|

| LiAlH₄ | 4-Bromo-2-buten-1-amine | Potential for over-reduction of other functional groups. |

Rearrangement Reactions

As an allylic bromide, this compound is susceptible to rearrangement reactions, particularly allylic shifts. masterorganicchemistry.com These rearrangements can occur during nucleophilic substitution reactions or under thermal or catalytic conditions. An allylic rearrangement involves the migration of the double bond, leading to a constitutional isomer of the expected product. For instance, in a nucleophilic substitution reaction, the incoming nucleophile may attack at the γ-carbon (carbon-4) with concomitant migration of the double bond to the C2-C3 position, a process known as an Sₙ2' reaction. vedantu.com

The propensity for rearrangement is influenced by factors such as the nature of the solvent, the nucleophile, and the substitution pattern of the alkene. In the case of this compound, the formation of a resonance-stabilized allylic carbocation or a delocalized radical intermediate can facilitate such rearrangements. chemistrysteps.comyoutube.com These rearrangements can sometimes be synthetically useful, providing access to isomers that are not directly available through other routes. However, they can also lead to mixtures of products, complicating purification and reducing the yield of the desired compound. masterorganicchemistry.com

Stereochemical Outcomes and Control in Reactions of this compound

The presence of a double bond in this compound gives rise to geometric isomerism, with the compound existing as both (E)- and (Z)-isomers. The stereochemistry of the double bond can significantly influence the reactivity and the stereochemical outcome of subsequent reactions. The synthesis of this compound itself can be stereoselective, with certain methods favoring the formation of one isomer over the other. smolecule.com For example, modern catalytic approaches have been developed to provide enhanced control over the E/Z selectivity. smolecule.com

In reactions involving the allylic bromide, the stereochemistry of the starting material can dictate the stereochemistry of the product. For instance, in Sₙ2 reactions at the allylic carbon, an inversion of configuration is expected if the reaction proceeds without rearrangement. However, if an Sₙ2' mechanism is operative, the stereochemical outcome is more complex and depends on the geometry of the transition state.

Controlling the stereochemistry in reactions of this compound is crucial for the synthesis of stereochemically defined target molecules. The choice of reagents, catalysts, and reaction conditions can all play a pivotal role in directing the stereochemical course of a reaction. For example, the use of chiral catalysts can enable enantioselective transformations, leading to the formation of chiral products from the achiral starting material. nih.gov The development of stereoselective methods for the reactions of this compound is an active area of research, driven by the demand for enantiomerically pure compounds in various fields, including pharmaceuticals and materials science. nih.gov

Applications of 4 Bromo 2 Butenenitrile in Advanced Organic Synthesis

As a Versatile Electrophilic Synthon and Building Block

4-Bromo-2-butenenitrile serves as a versatile electrophilic synthon, a molecule whose structure is designed to react as an electrophile in the formation of new covalent bonds. Its utility stems from multiple reactive centers that can be targeted under different reaction conditions.

The primary electrophilic site is the carbon atom bonded to the bromine. The bromine atom is an excellent leaving group, making this terminal carbon highly susceptible to nucleophilic attack. This SN2-type reactivity is fundamental to its application in constructing larger molecules through reactions with a variety of nucleophiles, such as amines and thiolates, to form new carbon-heteroatom bonds.

Furthermore, the conjugated system, consisting of the nitrile group and the double bond, offers additional modes of reactivity. The electron-withdrawing nature of the nitrile group enhances the electrophilicity of the carbon-carbon double bond, making it amenable to certain addition and cycloaddition reactions. This dual reactivity allows for a controlled and stepwise elaboration of the molecular framework.

| Reactive Site | Reaction Type | Description |

| C4 (Carbon bonded to Bromine) | Nucleophilic Substitution (SN2) | The bromine atom acts as a good leaving group, allowing for attack by various nucleophiles to form new bonds. nbinno.com |

| C2-C3 Double Bond | Addition Reactions | The alkene can undergo addition reactions, for example, hydrogenation to yield the saturated analogue, 4-bromobutanenitrile. nih.gov |

| Conjugated System (C=C-C≡N) | Cycloaddition Reactions | The activated double bond can participate in cycloaddition reactions to form cyclic structures. |

Precursor for the Synthesis of Complex Carbon Skeletons

The multifunctionality of this compound makes it a strategic precursor for assembling complex and skeletally diverse carbon frameworks. broadinstitute.org By leveraging its different reactive sites, organic chemists can devise synthetic routes that efficiently increase molecular size and complexity.

For instance, the bromine atom can be displaced in a nucleophilic substitution reaction to introduce a new carbon-based fragment. Subsequently, the nitrile group or the double bond can be transformed in further steps. The nitrile group itself is a versatile functional handle; it can be hydrolyzed to a carboxylic acid, reduced to a primary amine, or used in cycloadditions, each pathway leading to distinct molecular architectures. nbinno.com This step-wise reactivity is crucial for building complex molecules in a controlled manner. The ability to use common reaction conditions to transform a collection of similar substrates into products with distinct molecular skeletons is a key goal in diversity-oriented synthesis. broadinstitute.org

Intermediate in the Formation of Nitrogen-Containing Heterocyclic Compounds

Nitrogen-containing heterocyclic compounds are ubiquitous in nature and form the core structure of a vast number of pharmaceuticals and agrochemicals. nih.govnih.govresearchgate.netijnrd.org this compound is a valuable intermediate for the synthesis of these important molecular scaffolds.

Its structure is well-suited for constructing cyclic systems containing nitrogen. For example, it has been utilized in tandem reactions for the synthesis of indolizine (B1195054) derivatives and in photochemical [2+1]-cycloadditions to generate azabicyclo[4.1.0]heptanes. The reaction sequence often involves an initial nucleophilic substitution at the carbon bearing the bromine by a nitrogen-containing nucleophile, followed by an intramolecular cyclization event involving the nitrile or the alkene moiety. This approach provides an efficient pathway to fused and bridged heterocyclic systems, which are of significant interest in medicinal chemistry. nih.gov The versatility of this intermediate makes it a key component in the synthesis of heterocyclic compounds that are prevalent in many pharmaceuticals. nbinno.com

| Heterocycle Class | Synthetic Application of this compound |

| Indolizines | Used in tandem reactions to synthesize indolizine derivatives. |

| Azabicycles | Employed in photochemical [2+1]-cycloadditions to generate azabicyclo[4.1.0]heptanes. |

Role in Multi-Component Reaction Sequences

Multi-component reactions (MCRs) are powerful tools in organic synthesis where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all the starting materials. nih.gov This approach enhances efficiency by reducing the number of synthetic steps and purification procedures. mdpi.com

While specific, documented MCRs directly employing this compound are not extensively detailed in the literature, its functional groups are highly compatible with the principles of MCR design. The nitrile group, for example, is a key reactant in classic MCRs such as the Strecker and Ugi reactions. nih.govmdpi.com

Theoretically, this compound could be integrated into MCR sequences in several ways:

The nitrile group could participate in reactions like the Ugi or Passerini reactions. nih.gov

The electrophilic carbon center (C-Br) could react with a nucleophile generated in situ during the MCR cascade.

The alkene could act as a dienophile or Michael acceptor in a domino sequence.

The potential to incorporate such a versatile building block into an MCR framework would allow for the rapid generation of complex and diverse molecular libraries, which is highly valuable in drug discovery. nih.gov

Synthetic Utility in the Construction of Isotopically Labeled Molecules

Isotopically labeled compounds are indispensable tools in various scientific disciplines, including drug discovery, metabolic studies, and mechanistic investigations. x-chemrx.com They are used, for instance, as internal standards in mass spectrometry assays. x-chemrx.comnih.gov this compound serves as a useful precursor for introducing isotopic labels at specific molecular positions.

The nitrile functional group is particularly amenable to isotopic labeling. One common strategy involves the cyanation of a halide with an isotopically labeled cyanide source (e.g., K¹³CN or K¹⁴CN) to introduce a labeled carbon atom. nih.gov Subsequently, the labeled nitrile can be reduced to a labeled primary amine or methyl group. This methodology has been successfully applied to produce carbon-13, deuterium, carbon-14, and tritium-labeled isotopologues of various drug-like compounds. nih.gov The development of efficient methods to introduce isotopic labels is crucial for advancing the drug discovery process.

| Isotope | Labeling Strategy via Nitrile Group | Potential Application |

| ¹³C / ¹⁴C | Introduction of a labeled nitrile group via nucleophilic substitution using K¹³CN or K¹⁴CN. nih.gov | Mechanistic studies, PET imaging (with ¹¹C), metabolic fate studies. |

| ²H (Deuterium) / ³H (Tritium) | Reduction of the nitrile group using a labeled reducing agent (e.g., LiAlD₄ or LiAlT₄). nih.gov | Kinetic isotope effect studies, improving ADME properties of drugs. x-chemrx.com |

Theoretical and Computational Chemistry Studies on 4 Bromo 2 Butenenitrile

Electronic Structure and Bonding Analysis

The electronic structure of 4-bromo-2-butenenitrile is significantly influenced by its three functional groups: a nitrile (-C≡N), a carbon-carbon double bond (C=C), and a bromo-alkyl group (-CH2Br). The nitrile group acts as a strong electron-withdrawing group through both resonance and inductive effects, which polarizes the molecule by pulling electron density towards the nitrogen atom. Similarly, the bromine atom exerts a strong inductive electron-withdrawing effect.

Computational modeling, particularly using Density Functional Theory (DFT), is employed to map the electron density distribution across the molecule. These calculations reveal a delocalized π-system across the C=C double bond and the C≡N triple bond. The combination of electron-withdrawing groups activates the alkene, rendering it more electrophilic. Natural Bond Orbital (NBO) analysis, a common computational technique, can further quantify the charge distribution and analyze hyperconjugative interactions, providing a deeper understanding of the bonding within the molecule and its resulting stability. ijarset.com

Conformational Analysis and Isomerism (E/Z Isomers)

The presence of a double bond between the second and third carbon atoms (C2-C3) in this compound leads to geometric isomerism. This results in two distinct configurational isomers: (E)-4-bromo-2-butenenitrile and (Z)-4-bromo-2-butenenitrile, which differ in the spatial arrangement of substituents around the double bond. chemspider.com

(E)-isomer: The higher priority groups (bromomethyl and nitrile) are on opposite sides of the double bond.

(Z)-isomer: The higher priority groups are on the same side of the double bond.

These are configurational isomers because interconversion requires the breaking and reforming of the π-bond, a high-energy process, making them separable under normal conditions. sydney.edu.auitomasa-chem.net Synthetic routes often yield a mixture of E and Z isomers. Computational studies can predict the relative thermodynamic stabilities of these isomers, typically finding the E-isomer to be more stable due to reduced steric hindrance. Under certain conditions, the less stable Z-isomer can be induced to isomerize to the more stable E-form.

While geometric isomerism is the most prominent feature, conformational analysis involving rotation around the C3-C4 single bond can also be performed computationally to identify the lowest energy rotamers for both the E and Z isomers.

Prediction of Reactivity Sites and Energetic Profiles

Theoretical calculations are crucial for predicting the most likely sites for chemical reactions. The multifunctionality of this compound creates several potential reactive centers.

Nucleophilic Substitution: The carbon atom bonded to the bromine (C4) is highly electrophilic. This is due to the strong inductive effect of the bromine atom, which is also an excellent leaving group. Computational models of the molecular electrostatic potential (MEP) surface would show a significant positive potential in this region, indicating its susceptibility to attack by nucleophiles in an SN2-type reaction.

Cycloaddition Reactions: The electron-deficient C=C double bond, activated by the electron-withdrawing nitrile group, is a competent dienophile in Diels-Alder reactions and can participate in other cycloadditions.

Elimination Reactions: Under basic conditions, the molecule can undergo the elimination of hydrogen bromide (HBr) to form alkynes.

Energetic profiles for these reaction pathways can be calculated to determine activation barriers and reaction enthalpies, predicting which reactions are kinetically and thermodynamically favorable under specific conditions.

Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for elucidating complex reaction mechanisms. For reactions involving this compound, DFT can be used to model the entire reaction coordinate, from reactants to products, including the identification and characterization of transition states and intermediates. researchgate.net

For instance, in a Diels-Alder reaction, DFT calculations can confirm a concerted mechanism by locating a single transition state. These calculations can also explain the regioselectivity and stereoselectivity of the reaction by comparing the activation energies of different possible pathways. DFT studies have shown that the inductive effect of the bromine atom and the electron-withdrawing nature of the nitrile group lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the alkene, which facilitates the cycloaddition with dienes by narrowing the HOMO-LUMO gap between the reactants.

By modeling reactions in the presence of explicit solvent molecules or using continuum solvation models (like the PCM model), DFT can also provide insights into the role of the solvent in altering reaction barriers and stabilizing intermediates. researchgate.net

Analysis of Global and Local Reactivity Descriptors (e.g., HOMO, LUMO, Electrophilicity, Hardness)

Global and local reactivity descriptors, derived from conceptual DFT, provide a quantitative framework for understanding the reactivity of this compound. chemrxiv.orgdergipark.org.tr

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The HOMO energy (EHOMO) relates to the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). ijarset.com For this compound, the electron-withdrawing groups lower the energy of the LUMO, enhancing its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the opposite. researchgate.netresearchgate.net

Global Descriptors: Other important descriptors can be calculated from the ionization potential (I ≈ -EHOMO) and electron affinity (A ≈ -ELUMO). dergipark.org.tr

The following interactive table outlines these key global reactivity descriptors.

| Descriptor | Formula | Chemical Significance |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Represents the escaping tendency of electrons from a system. |

| Chemical Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures the resistance to change in electron distribution. |

| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |

| Electrophilicity Index (ω) | ω = μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

Local reactivity descriptors, such as Fukui functions, can also be calculated to predict the most reactive atoms or sites within the molecule for nucleophilic, electrophilic, or radical attack. researchgate.netchemrxiv.org

Chemometrics and Molecular Descriptors in Structure-Reactivity Correlations

Chemometrics employs statistical methods to build relationships between chemical structures and their physical or biological properties. In the context of reactivity, this often involves developing Quantitative Structure-Reactivity Relationships (QSRR).

For a series of derivatives of this compound, a wide range of molecular descriptors can be calculated using computational chemistry. These descriptors serve as numerical representations of the molecular structure and can be categorized as follows:

| Descriptor Category | Examples |

| Constitutional | Molecular weight, atom counts, bond counts |

| Topological | Connectivity indices, Wiener index |

| Geometric | Molecular surface area, volume, principal moments of inertia |

| Quantum Chemical | HOMO/LUMO energies, dipole moment, atomic charges, chemical hardness, electrophilicity index |

By calculating these descriptors for a set of related compounds and correlating them with experimentally measured reaction rates or equilibrium constants, a statistically valid QSRR model can be constructed. This model can then be used to predict the reactivity of new, unsynthesized derivatives, guiding synthetic efforts toward molecules with desired reactivity profiles.

Advanced Analytical Methodologies in the Research of 4 Bromo 2 Butenenitrile

Chromatographic Techniques for Reaction Monitoring and Purification in Research Scale

Chromatographic methods are indispensable tools for the real-time monitoring of reactions involving 4-bromo-2-butenenitrile and for the purification of its products on a research scale. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques employed for these purposes.

High-Performance Liquid Chromatography (HPLC):

Online HPLC is a powerful technique for monitoring the progress of reactions in real-time. semanticscholar.orgsapub.org By coupling the reaction vessel to an HPLC system, it is possible to automatically draw, quench, and analyze samples at regular intervals. This provides valuable kinetic data and allows for the precise determination of reaction endpoints, as well as the identification of intermediates and byproducts. For the analysis of reactions involving this compound, a versatile compound, reverse-phase HPLC is often the method of choice. A C18 column with a gradient elution of water and a polar organic solvent like acetonitrile (B52724) or methanol (B129727) typically provides good separation of the reactants, products, and any impurities. researchgate.net

A hypothetical example of an HPLC method for monitoring the reaction of this compound with a nucleophile is presented in the interactive table below.

| Parameter | Value |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 95% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Gas Chromatography (GC):

Gas chromatography, particularly when coupled with a mass spectrometer (GC-MS), is another essential technique for the analysis of reactions involving this compound. GC is well-suited for the analysis of volatile and thermally stable compounds. It can be used to monitor the disappearance of starting materials and the appearance of products, as well as to identify and quantify byproducts. In the synthesis of this compound, for instance through the bromination of 2-butenenitrile, GC-MS can be employed to assess the purity of the final product and to identify any over-brominated or isomeric impurities. nih.gov

The following interactive table outlines typical GC-MS parameters for the analysis of a reaction mixture containing this compound.

| Parameter | Value |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 50 °C (2 min), then to 280 °C at 15 °C/min |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| Mass Range | 40-400 m/z |

Spectroscopic Techniques for Mechanistic Elucidation (Beyond Basic Identification)

To gain a deeper understanding of the reaction mechanisms involving this compound, advanced spectroscopic techniques are employed. These methods provide insights into the transient species and intricate electronic and structural changes that occur during a chemical transformation.

In-situ Fourier Transform Infrared (FT-IR) Spectroscopy:

In-situ FT-IR spectroscopy allows for the real-time monitoring of changes in the vibrational modes of molecules as a reaction proceeds. youtube.comyoutube.comresearchgate.net By inserting a probe directly into the reaction vessel, spectra can be continuously collected, providing a detailed picture of the formation and consumption of reactants, intermediates, and products. For reactions of this compound, in-situ FT-IR can be particularly useful for observing the disappearance of the C≡N stretching vibration of the nitrile group or changes in the C=C bond of the alkene as they participate in reactions. This technique is invaluable for studying reaction kinetics and identifying transient intermediates that may not be observable by offline methods. researchgate.net

Mass Spectrometry (MS) for Intermediate Detection:

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that can be used to detect and characterize charged or polar reaction intermediates directly from the reaction mixture. researchgate.netresearchgate.netresearchgate.net In the study of nucleophilic substitution reactions of this compound, for example with thiols, ESI-MS can be used to identify key intermediates such as the initial adduct or subsequent rearrangement products. nih.gov Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the detected ions and analyzing the resulting fragmentation patterns. researchgate.netwikipedia.orgnationalmaglab.orgmiamioh.edu This technique is particularly powerful for elucidating complex reaction pathways and confirming proposed mechanisms.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy:

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for the unambiguous structural elucidation of complex molecules derived from this compound. semanticscholar.orgresearchgate.netresearchgate.netyoutube.com For instance, in a Diels-Alder reaction where this compound acts as a dienophile, these 2D NMR experiments are essential to determine the stereochemistry and connectivity of the resulting cycloadduct. sapub.orgresearchgate.net NOESY (Nuclear Overhauser Effect Spectroscopy) experiments can provide information about the spatial proximity of protons, which is critical for determining the relative stereochemistry of the products. sapub.orgyoutube.com

Advanced Structural Characterization for Reaction Intermediates and Products

The definitive determination of the three-dimensional structure of reaction intermediates and final products often requires the use of advanced structural characterization techniques, with X-ray crystallography being the gold standard.

X-ray Crystallography:

The following interactive data table presents a hypothetical summary of crystallographic data for a Diels-Alder adduct of this compound.

| Parameter | Value |

| Empirical Formula | C10H10BrNO |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 12.3 Å, c = 9.8 Å, β = 105° |

| Volume | 995 ų |

| Z | 4 |

| Calculated Density | 1.52 g/cm³ |

| R-factor | 0.045 |

Synthesis and Research on Derivatives and Analogues of 4 Bromo 2 Butenenitrile

Structure-Reactivity Relationship Studies of Substituted 4-Bromo-2-Butenenitriles

The reactivity of 4-bromo-2-butenenitrile is intrinsically linked to its molecular structure, particularly the allylic system which enhances the reactivity of the carbon-bromine bond in nucleophilic substitution reactions. The rate of these reactions, typically following an SN2 mechanism, is sensitive to both steric and electronic effects imparted by substituents on the butenenitrile backbone. chemicalnote.commasterorganicchemistry.comstackexchange.com

Electronic Effects: The presence of the electron-withdrawing nitrile group influences the electrophilicity of the carbon atom bonded to the bromine. Substituents that can further delocalize the partial positive charge on the reaction center in the transition state can accelerate the reaction rate. For instance, the overlap of p-orbitals from an adjacent double bond with the p-orbital at the SN2 reaction center stabilizes the electron-rich transition state through resonance delocalization. stackexchange.com This allylic activation is a key feature of this compound's reactivity.

Steric Effects: The rate of SN2 reactions is highly dependent on the steric hindrance around the reaction center. Increased substitution on the carbon backbone near the bromine atom will generally decrease the rate of nucleophilic attack due to increased steric crowding in the transition state. masterorganicchemistry.com For primary allylic halides like this compound, the reaction is generally fast. However, the introduction of bulky substituents at the α or γ positions can significantly impede the approach of a nucleophile. chemicalnote.commasterorganicchemistry.com

Below is a table illustrating the predicted relative reactivity of various substituted 4-bromo-2-butenenitriles in a hypothetical SN2 reaction, based on established principles of organic chemistry.

| Compound | Substituent | Predicted Relative Rate | Primary Influencing Factor(s) |

| 1 | None | 1.00 | Baseline |

| 2 | 2-Methyl | 0.70 | Steric Hindrance |

| 3 | 3-Methyl | 1.20 | Electronic (Hyperconjugation) |

| 4 | 4-Phenyl | 15.00 | Electronic (Resonance Stabilization) |

| 5 | 4,4-Dimethyl | 0.01 | Steric Hindrance |

This table is illustrative and relative rates are hypothetical, based on established principles of SN2 reactivity.

Synthesis of Novel Butenenitrile Analogues

The bifunctional nature of this compound makes it an excellent precursor for the synthesis of a variety of novel butenenitrile analogues, including heterocyclic structures. The allylic bromide allows for nucleophilic substitution, while the nitrile group can participate in cycloaddition reactions or be transformed into other functional groups.

Synthesis of Pyrazole (B372694) Analogues: Pyrazoles are a class of heterocyclic compounds with a wide range of biological activities. nih.govchim.it A potential route to pyrazole-containing butenenitrile analogues involves the reaction of this compound with hydrazine (B178648) derivatives. The initial nucleophilic substitution of the bromide by hydrazine would be followed by an intramolecular cyclization involving the nitrile group to form the pyrazole ring. The specific substitution pattern on the resulting pyrazole would depend on the nature of the hydrazine used. dergipark.org.trnih.gov

Synthesis of Triazole Analogues: 1,2,3-Triazoles are another important class of heterocycles with applications in medicinal chemistry and materials science. ias.ac.in The synthesis of triazole analogues from this compound can be envisioned through a copper-catalyzed azide-alkene cycloaddition (CuAAC) or an eliminative azide-olefin cycloaddition (EAOC). ias.ac.inbohrium.comresearchgate.net In a potential EAOC pathway, this compound would react with an organic azide (B81097). The initial cycloaddition across the double bond would form a triazoline intermediate, which would then undergo elimination of HBr to yield the aromatic 1,2,3-triazole ring. ias.ac.in

The following table outlines some potential novel butenenitrile analogues that could be synthesized from this compound and the general synthetic strategy.

| Analogue Class | General Structure | Synthetic Strategy | Key Reagents |

| Pyrazole-Butenenitrile | A pyrazole ring attached to the butenenitrile backbone | Nucleophilic substitution followed by cyclization | Hydrazine derivatives |

| Triazole-Butenenitrile | A 1,2,3-triazole ring attached to the butenenitrile backbone | Eliminative azide-olefin cycloaddition | Organic azides, Copper catalyst |

| Amino-Butenenitrile | An amino group replacing the bromine | Nucleophilic substitution | Amines |

| Thioether-Butenenitrile | A thioether group replacing the bromine | Nucleophilic substitution | Thiols |

Functionalization Strategies for this compound Derivatives

Further modification of this compound and its derivatives can be achieved through a variety of functionalization strategies, enabling the introduction of diverse chemical moieties and the construction of complex molecular architectures.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki Coupling: The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. wikipedia.orgorganic-chemistry.org The allylic bromide of this compound derivatives can be coupled with a wide range of organoboron compounds, such as boronic acids and esters, in the presence of a palladium catalyst and a base. organic-chemistry.orgnih.gov This reaction allows for the introduction of aryl, heteroaryl, vinyl, and alkyl groups at the 4-position of the butenenitrile scaffold. thieme-connect.com

Heck Coupling: The Heck reaction provides a means to form carbon-carbon bonds between an unsaturated halide and an alkene. wikipedia.orgorganic-chemistry.org Derivatives of this compound can be coupled with various alkenes using a palladium catalyst and a base to generate more complex unsaturated systems. nih.govlibretexts.org This strategy is particularly useful for extending the carbon chain and introducing new points of functionality.

Michael Addition: The α,β-unsaturated nature of the butenenitrile system makes it susceptible to Michael addition (conjugate addition) reactions. masterorganicchemistry.comwikipedia.orgorganic-chemistry.org A variety of nucleophiles, including enolates, amines, and thiols, can add to the β-carbon of the double bond. researchgate.netyoutube.com This reaction provides a method for introducing substituents at the 3-position of the butenenitrile core and can be used to construct 1,5-dicarbonyl compounds or other valuable synthetic intermediates. masterorganicchemistry.com

The table below summarizes these functionalization strategies and the types of new bonds they form.

| Functionalization Strategy | Type of Bond Formed | Typical Reagents | Resulting Structure |

| Suzuki Coupling | C-C | Organoboron compounds, Pd catalyst, Base | 4-Aryl/Alkyl-2-butenenitrile |

| Heck Coupling | C-C | Alkenes, Pd catalyst, Base | 4-Vinyl-2-butenenitrile derivatives |

| Michael Addition | C-C, C-N, C-S | Enolates, Amines, Thiols | 3-Substituted-4-bromobutanenitrile |

Future Research Directions and Unexplored Avenues

Development of Sustainable and Greener Synthetic Pathways

Traditional synthesis of 4-bromo-2-butenenitrile and related compounds often relies on classical methods that may involve hazardous reagents and generate significant waste. A primary future objective is the development of more environmentally benign synthetic routes.

Research could focus on two main areas: greener bromination techniques and cyanide-free nitrile formation. Current methods for allylic bromination often use N-bromosuccinimide (NBS), which can generate reactive succinimide (B58015) radicals, or molecular bromine (Br₂), which is toxic and corrosive. nih.govmasterorganicchemistry.com Future pathways could explore oxidative bromination, using safer bromide sources like alkali metal bromides in conjunction with an oxidant. researchgate.net This approach aligns with the principles of green chemistry by reducing the use of hazardous substances.

Furthermore, the introduction of the nitrile group is a critical step. Many industrial nitrile syntheses involve highly toxic cyanide salts. nih.gov A promising green alternative is the use of biocatalysis. researchgate.net Research into enzymatic pathways, such as the dehydration of a corresponding aldoxime catalyzed by an aldoxime dehydratase (Oxd), could provide a completely cyanide-free and sustainable route. nih.govresearchgate.net This chemoenzymatic approach, starting from readily available aldehydes, operates under mild, aqueous conditions, representing a significant improvement in sustainability. researchgate.netresearchgate.net

| Aspect of Synthesis | Traditional Method | Potential Greener Alternative | Key Benefits |

| Bromination | Allylic bromination using N-Bromosuccinimide (NBS) or molecular bromine (Br₂). masterorganicchemistry.com | Oxidative bromination using KBr/H₂O₂ or enzymatic halogenation. researchgate.net | Avoids toxic/corrosive reagents, reduces waste. |

| Nitrile Formation | Nucleophilic substitution with toxic metal cyanides (e.g., NaCN, KCN). | Biocatalytic dehydration of an aldoxime intermediate using Aldoxime Dehydratase (Oxd). nih.govresearchgate.net | Cyanide-free process, mild aqueous conditions, high atom economy. |

Discovery of Novel Reactivity Patterns and Unconventional Transformations

The unique structure of this compound, featuring both an electrophilic allylic bromide and an electron-withdrawing nitrile group activating the alkene, suggests a rich and largely unexplored reactivity profile. Future research should aim to uncover novel transformations that leverage this dual functionality.

Investigations could target its use in complex cascade reactions or multicomponent reactions, where multiple bonds are formed in a single operation. This approach rapidly builds molecular complexity from simple starting materials. The compound's allylic bromide moiety is an excellent electrophile for nucleophilic substitution, while the activated alkene can participate in cycloadditions and conjugate additions.

Exploring unconventional transformations is another key avenue. This could involve transition-metal catalysis to achieve novel cross-coupling reactions or investigating its behavior under radical conditions. For instance, studies on the reactions of similar allyl halides with reagents like triflamide have revealed unusual dehydrobromination and heterocyclization pathways, suggesting that this compound may exhibit similarly unexpected reactivity. nih.gov The discovery of such unique reactivity patterns would significantly expand its synthetic utility. nih.govrsc.org

Integration with Emerging Synthetic Technologies (e.g., Flow Chemistry, Photoredox Catalysis)

The application of modern synthetic technologies to the chemistry of this compound could unlock new efficiencies, reaction pathways, and safety profiles.

Flow Chemistry: Continuous-flow synthesis offers superior control over reaction parameters such as temperature and mixing, and enhances safety, particularly when dealing with reactive intermediates or exothermic reactions. nih.gov Implementing flow processes for the synthesis and subsequent reactions of this compound could enable safer handling, improved yields, and easier scalability. nih.govazolifesciences.com This is particularly relevant for its use in the production of pharmaceutical intermediates, where consistency and process control are paramount. azolifesciences.com

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating radical species under exceptionally mild conditions. nih.gov Allylic bromides are excellent precursors for allyl radicals via single-electron transfer. rsc.orgresearchgate.net Future research should explore the photoredox-mediated reactions of this compound. For example, copper- or palladium-based photocatalytic systems could be used for the allylation of imines and aldehydes or to participate in multicomponent radical cascade reactions. rsc.orgresearchgate.net This approach could forge new carbon-carbon and carbon-heteroatom bonds in a highly modular and efficient manner. rsc.org

| Technology | Application to this compound | Potential Advantages |

| Flow Chemistry | Continuous synthesis and in-line functionalization of the compound. | Enhanced safety, precise control of reaction conditions, improved scalability, potential for automation. nih.govnih.gov |

| Photoredox Catalysis | Generation of an allyl radical from the C-Br bond for use in coupling and cascade reactions. rsc.org | Mild reaction conditions (visible light, room temperature), high functional group tolerance, access to novel bond disconnections. researchgate.net |

| Electrosynthesis | Electrochemical activation for substitution or coupling reactions. | Avoids chemical oxidants/reductants, precise control over redox potential, sustainable. |

Advanced Computational Modeling for Predictive Synthesis and Reaction Design

The use of computational chemistry is integral to modern reaction design and mechanistic elucidation. Applying advanced modeling techniques to this compound can accelerate the discovery of its synthetic potential.

Density Functional Theory (DFT): DFT studies can provide deep insights into the electronic structure and reactivity of this compound. mdpi.com Calculations can be used to predict the regioselectivity of nucleophilic attacks, determine the activation barriers for competing reaction pathways, and understand the influence of catalysts and ligands. For instance, modeling can clarify the factors that favor Sₙ2 over Sₙ2' substitution or predict the stereochemical outcome of cycloaddition reactions.

Predictive Synthesis and Machine Learning: As more experimental data becomes available, machine learning algorithms could be trained to predict the outcomes of reactions involving this compound under various conditions. This data-driven approach can identify optimal catalysts, solvents, and temperatures, significantly reducing the experimental effort required for reaction optimization. Furthermore, computational modeling can aid in the design of chemical reactors and the simulation of reaction kinetics for scaling up processes developed in the lab. researchgate.net

Q & A

Basic: What are the recommended synthetic routes for 4-bromo-2-butenenitrile with high regioselectivity and purity?

Methodological Answer:

The synthesis of this compound typically involves bromination of 2-butenenitrile or substitution reactions in brominated precursors. A common approach is the radical bromination of 2-butenenitrile using under controlled UV light, ensuring regioselectivity at the terminal alkene position . For intermediates with similar structures (e.g., 4-bromoaryl nitriles), palladium-catalyzed cross-coupling or nucleophilic substitution (e.g., using NaCN/KCN) is employed to introduce the nitrile group . Post-synthesis, purification via fractional distillation or column chromatography (e.g., silica gel with hexane/ethyl acetate) is critical to achieve >95% purity. Analytical validation using (e.g., δ 2.5–3.0 ppm for allylic protons) and GC-MS (monitoring m/z = 145 [M]) is recommended .

Basic: How can researchers characterize the electronic and steric properties of this compound for reaction optimization?

Methodological Answer:

Characterization involves:

- Spectroscopic Analysis : and to identify chemical shifts for the bromine-substituted alkene (δ 120–130 ppm for ) and nitrile group (δ 115–120 ppm) .

- Thermodynamic Data : Use NIST-standardized techniques to measure boiling point () and enthalpy of vaporization () for process scaling .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) to map electron density and predict reactivity sites. The Colle-Salvetti correlation-energy functional can model substituent effects on the nitrile’s electrophilicity .

Advanced: What mechanistic insights explain the electrophilic behavior of this compound in Diels-Alder reactions?

Methodological Answer:

The nitrile group activates the alkene via electron-withdrawing effects, enhancing its electrophilicity. DFT studies reveal that bromine’s inductive effect lowers the LUMO energy of the alkene, facilitating cycloaddition with dienes. Kinetic experiments (e.g., monitoring reaction rates in polar aprotic solvents like DMF) show a second-order dependence on diene concentration, supporting a concerted mechanism. Side reactions (e.g., bromine elimination) are minimized by using non-nucleophilic bases like DBU .

Advanced: How should researchers resolve contradictions between experimental and computational data for this compound’s reaction pathways?

Methodological Answer:

Contradictions often arise from approximations in computational models or unaccounted experimental variables. To resolve these:

- Benchmark Experimental Conditions : Replicate reactions under inert atmospheres (Ar/N) to exclude oxidative side reactions .

- Refine Computational Models : Incorporate solvent effects (e.g., PCM in DFT) and validate with high-level ab initio methods (e.g., CCSD(T)) .

- Cross-Validate Techniques : Compare IR spectra (C≡N stretch ~2240 cm) with DFT-predicted vibrational modes .

Advanced: What strategies optimize the regioselective functionalization of this compound for complex molecule synthesis?

Methodological Answer:

- Transition Metal Catalysis : Use Pd(0)/Pd(II) catalysts for Suzuki-Miyaura couplings to replace bromine with aryl/heteroaryl groups. Ligand selection (e.g., SPhos) enhances selectivity for sterically hindered positions .

- Radical Pathways : Employ AIBN-initiated radical additions to the nitrile-activated alkene, favoring anti-Markovnikov products .

- Protection-Deprotection : Temporarily mask the nitrile as a thioamide (using PS) to prevent undesired nucleophilic attacks during bromine substitution .

Advanced: How can researchers mitigate hazards associated with handling this compound in kinetic studies?

Methodological Answer:

- Engineering Controls : Use fume hoods and sealed reactors to avoid inhalation of HCN vapors (potential nitrile degradation product).

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Monitor airborne bromine levels with real-time sensors .

- Waste Management : Quench reactive intermediates with aqueous NaHSO before disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.